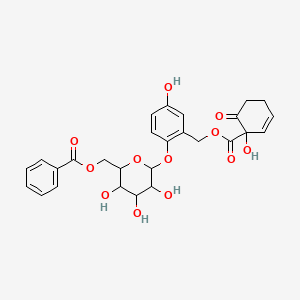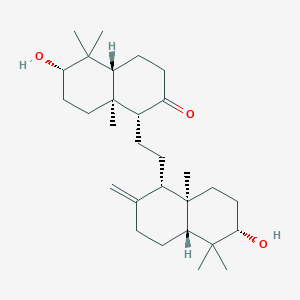
CALCIUML-METHYLFOLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium L-Methylfolate is an orally administered prescription dietary supplement specifically formulated for the dietary management of patients with unique nutritional needs requiring increased folate levels . It is a medical food for the dietary management of conditions relating to sub-optimal L-methylfolate levels .
Synthesis Analysis
Calcium L-Methylfolate is produced by chemical synthesis starting from folic acid . It is synthesized by reduction of folic acid to tetrahydrofolic acid followed by methylation and diastereoselective crystallization (in water) of L-5-MTHF as its calcium salt .Molecular Structure Analysis
Calcium L-Methylfolate has a molecular weight of 497.5 g/mol; its molecular formula is C20H23CaN7O6 .Chemical Reactions Analysis
Calcium L-Methylfolate is a synthetic derivative of folic acid, the predominant, naturally occurring form of folate. It is synthesized by reduction of folic acid to tetrahydrofolic acid followed by methylation and diastereoselective crystallization (in water) of L-5-MTHF as its calcium salt .Physical And Chemical Properties Analysis
Calcium L-Methylfolate is a white to light yellowish, almost odorless, crystalline powder . It is sparingly soluble in water and very slightly soluble or insoluble in most organic solvents; soluble in alkaline solutions .Mechanism of Action
Safety and Hazards
Based on the studies assessed in the previous evaluation, it was concluded that calcium L-Methylfolate is non-genotoxic and that subchronic and embryotoxicity/teratogenicity studies in rats did not reveal any adverse effects up to the highest doses tested . The Panel considers that calcium L-Methylfolate is a source from which folate is bioavailable and concludes that calcium L-Methylfolate is safe under the proposed uses and use levels for infants and young children .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Calcium-Methylfolate involves the reaction between Calcium Carbonate and Methyltetrahydrofolate.", "Starting Materials": [ "Calcium Carbonate", "Methyltetrahydrofolate" ], "Reaction": [ "First, Calcium Carbonate is dissolved in water to form Calcium Hydroxide.", "Next, Methyltetrahydrofolate is added to the solution and the mixture is stirred.", "The pH of the solution is then adjusted to around 7 using hydrochloric acid or sodium hydroxide.", "The mixture is then heated to a temperature of around 60-70°C for several hours to allow the reaction to occur.", "After the reaction is complete, the solution is cooled and filtered to remove any impurities.", "The resulting product is then dried and milled to obtain Calcium-Methylfolate in a powdered form." ] } | |
CAS RN |
129025-21-4 |
Product Name |
CALCIUML-METHYLFOLATE |
Molecular Formula |
C9H8ClNOS |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-methyl-3-(propionylamino)phenyl]isonicotinamide](/img/structure/B1179697.png)

![N-[2-methyl-3-(propionylamino)phenyl]nicotinamide](/img/structure/B1179704.png)

![4-methyl-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179717.png)